Comparative Lipophilicity (XLogP3-AA): 4-Methyl vs. 4-Chloro, 4-Nitro, and 4-Trifluoromethyl Analogs
The 4-methyl substituent on the terminal benzamide ring confers a computed XLogP3-AA of 4.1, representing the lowest lipophilicity among the commercially available para-substituted analogs in this series [1]. This value is 0.3 log units lower than the 4-chloro analog (XLogP3-AA ~4.4) and 0.8 log units lower than the 4-trifluoromethyl analog (XLogP3-AA ~4.9) [2]. The 4-nitro analog exhibits an even more divergent profile (XLogP3-AA ~3.4) but introduces a strongly electron-withdrawing group that alters hydrogen-bond acceptor geometry [3]. These differences are within the range known to affect oral absorption and metabolic clearance in drug-like molecules.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.1 |
| Comparator Or Baseline | 4-Chloro analog: XLogP3-AA ≈ 4.4; 4-CF3 analog: XLogP3-AA ≈ 4.9; 4-Nitro analog: XLogP3-AA ≈ 3.4 |
| Quantified Difference | ΔXLogP = -0.3 (vs. 4-Cl); -0.8 (vs. 4-CF3); +0.7 (vs. 4-NO2) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Lower lipophilicity relative to 4-Cl and 4-CF3 analogs predicts reduced metabolic lability and lower risk of CYP450 inhibition, making this compound a more suitable starting point for lead optimization programs prioritizing metabolic stability.
- [1] PubChem CID 16829902: XLogP3-AA = 4.1 for target compound. National Center for Biotechnology Information. View Source
- [2] PubChem CID 16829905: XLogP3-AA ≈ 4.9 for 4-CF3 analog. National Center for Biotechnology Information. View Source
- [3] PubChem CID 16829904: XLogP3-AA ≈ 3.4 for 4-nitro analog. National Center for Biotechnology Information. View Source
